

A Comparative Guide to the Structural Validation of Novel Isoxazole Derivatives

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Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

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For researchers, scientists, and professionals in drug development, the precise and unambiguous structural validation of novel chemical entities is foundational. Isoxazole derivatives, a significant class of heterocyclic compounds, are widely explored in medicinal chemistry and materials science due to their diverse biological activities.^[1] This guide provides an objective comparison of the primary analytical techniques used to confirm the structure of novel isoxazole derivatives, supported by experimental data and detailed protocols.

The definitive characterization of a newly synthesized isoxazole derivative relies on an integrated approach, employing several spectroscopic and analytical methods. The most common and powerful techniques in this workflow are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.^{[2][3]} While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography offers the "gold standard" for absolute three-dimensional structure determination.^[4]

Comparison of Key Analytical Techniques

A combination of analytical methods is typically required for the unequivocal structural elucidation of novel isoxazole derivatives. Each technique provides unique and complementary information.

Technique	Principle	Information Obtained	Strengths	Limitations
NMR Spectroscopy	Nuclear spin transitions in a magnetic field	Detailed atom connectivity (^1H , ^1H - ^{13}C), chemical environment of nuclei, 3D structure in solution (NOE)[5]	Non-destructive; provides unambiguous evidence of covalent structure and isomerism[6][7]	Requires relatively pure sample (5-10 mg); can be difficult to interpret complex spectra without 2D techniques[5]
Mass Spectrometry	Ionization of molecules and separation based on mass-to-charge ratio	Molecular weight, elemental formula (HRMS), fragmentation patterns for structural clues[2][8]	High sensitivity (requires very little sample); HRMS provides exact molecular formula[5]	Does not provide information on atom connectivity or stereochemistry; fragmentation can be complex[9]
X-ray Crystallography	Diffraction of X-rays by a single crystal	Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry[4]	Provides unambiguous, high-resolution structural data; considered the definitive proof of structure[4][10]	Requires a suitable single crystal of high quality, which can be challenging and time-consuming to grow[4]
Infrared (IR) Spectroscopy	Absorption of infrared radiation by molecular vibrations	Presence of specific functional groups (e.g., C=N, C=O) [2][11]	Fast and simple; good for identifying key functional groups	Provides limited information on the overall molecular skeleton; not sufficient for full structure

determination
alone

Data Presentation: Comparative Experimental Data

Quantitative data from these techniques are essential for confirming the proposed structure of a novel isoxazole derivative.

Table 1: Typical NMR Spectroscopic Data for 3,5-Disubstituted Isoxazoles

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.^[5] For isoxazoles, the chemical shift of the proton at the 4-position (H-4) is particularly diagnostic.^[7]

Nucleus	Position on Isoxazole Ring	Typical Chemical Shift (ppm)	Notes
^1H	H-4	6.5 - 7.0	Appears as a singlet; its exact position is influenced by the electronic nature of substituents at positions 3 and 5. [7] [12]
^{13}C	C-3	150 - 165	Chemical shifts are dependent on the nature of the substituent.
^{13}C	C-4	100 - 110	The signal for C-4 can be used to help determine the isomeric form of the isoxazole. [12]
^{13}C	C-5	165 - 175	Chemical shifts are dependent on the nature of the substituent.

Data compiled from multiple sources describing isoxazole characterization.[\[7\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Mass Spectrometry Fragmentation for Isomer Differentiation

The fragmentation pattern observed in the mass spectrum of 3,5-diarylisoxazoles can be used to determine which isomer has been synthesized.[\[12\]](#) The molecular ion often rearranges, leading to cleavage that produces characteristic fragment ions.[\[8\]](#)[\[12\]](#)

Isomer Type	Parent Ion (M+)	Key Fragment Ion	Fragmentation Pathway
3-Aryl-5-Aryl' Isoxazole	[Ar-C(O)N-CH-C-Ar']+	[Ar-C≡O]+	α-cleavage around the carbonyl after N-O bond cleavage and rearrangement.[12]
3-Aryl'-5-Aryl Isoxazole	[Ar'-C(O)N-CH-C-Ar]+	[Ar'-C≡O]+	α-cleavage around the carbonyl after N-O bond cleavage and rearrangement.[12]

Table 3: Representative X-ray Crystallographic Data

X-ray crystallography provides precise bond lengths and angles, confirming the geometry of the isoxazole ring and its substituents.[4][14]

Parameter	Compound A	Compound B	Standard Value Range
O1-N2 Bond Length (Å)	1.415	1.421	1.41 - 1.43
N2-C3 Bond Length (Å)	1.312	1.309	1.30 - 1.32
C3-C4 Bond Length (Å)	1.420	1.425	1.41 - 1.43
C4-C5 Bond Length (Å)	1.355	1.360	1.35 - 1.37
C5-O1 Bond Length (Å)	1.338	1.342	1.33 - 1.35
O1-N2-C3 Angle (°)	109.5	109.2	109 - 110
N2-C3-C4 Angle (°)	112.3	112.5	112 - 113

Data are hypothetical examples based on typical values found in crystallographic studies of isoxazole derivatives.[\[14\]](#)

Experimental Protocols

Detailed and reproducible experimental methods are critical for valid structural confirmation.

Protocol 1: NMR Spectroscopy

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[\[5\]](#)

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified isoxazole derivative.[\[5\]](#)
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[\[5\]](#)
- 1D NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum to identify the number and environment of protons.
 - Acquire a ^{13}C NMR spectrum to identify the number of chemically distinct carbons.
- 2D NMR Data Acquisition:
 - COSY (Correlation Spectroscopy): Identifies ^1H - ^1H spin-spin couplings, which is crucial for assigning protons on aromatic rings or alkyl chains attached to the isoxazole core.[\[5\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on proton assignments.[\[5\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying connectivity across quaternary carbons and confirming the overall structure.[\[5\]](#)

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight and determine the elemental composition.^{[5][15]}

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Acquire the mass spectrum in high-resolution mode.
- Data Analysis:
 - Compare the experimentally measured exact mass of the molecular ion ($[M+H]^+$, $[M-H]^-$, or M^+) with the theoretical exact mass calculated for the proposed molecular formula. The mass difference should be within 5 ppm.

Protocol 3: Single-Crystal X-ray Crystallography

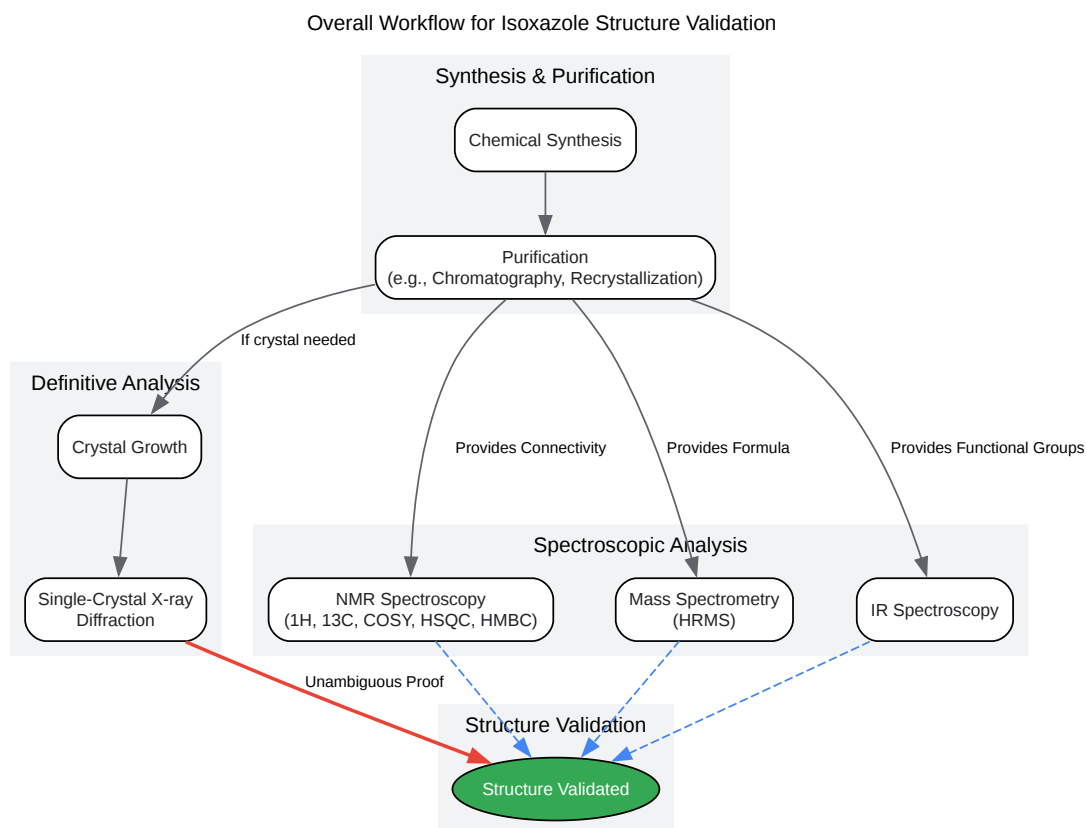
This technique provides the definitive 3D structure of a molecule in the solid state.^[4]

- Crystallization:
 - Grow a single crystal of the purified compound. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.^[4] The crystal should be of sufficient size and quality.
- Data Collection:
 - Mount a suitable crystal on a goniometer.

- Place the crystal in a monochromatic X-ray beam and rotate it to collect a diffraction pattern using a detector.^[4]
- Structure Solution and Refinement:
 - Process the collected diffraction data to calculate an electron density map of the crystal.
 - From this map, determine the positions of the individual atoms.
 - Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.^[4]

Visualizations: Workflows and Logic Diagrams

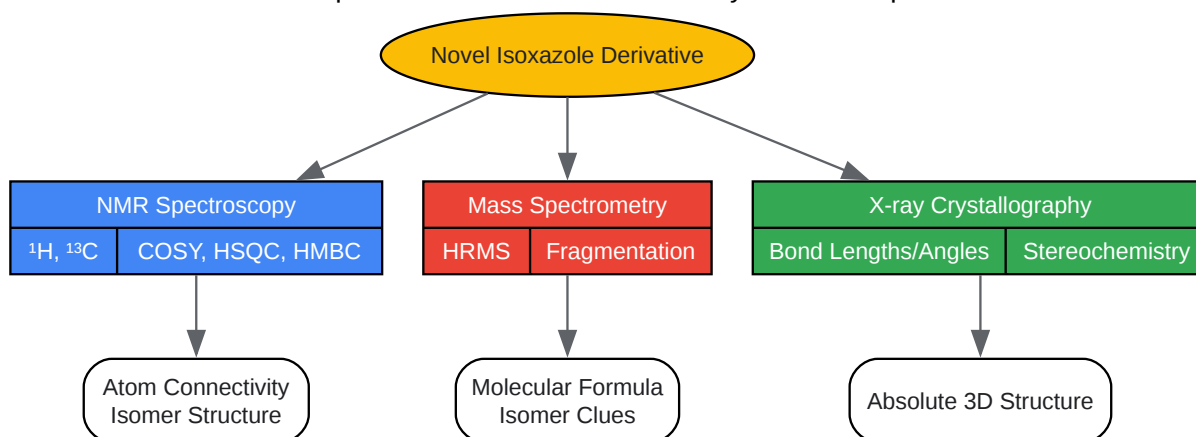
Graphical representations of workflows and logical relationships can clarify the process of structural validation.



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Caption: Workflow for the synthesis and structural validation of novel isoxazole derivatives.

Comparison of Information from Analytical Techniques



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